![molecular formula C21H20N2O2 B5802519 N-(4-anilinophenyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B5802519.png)
N-(4-anilinophenyl)-2-(2-methoxyphenyl)acetamide
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Overview
Description
N-(4-anilinophenyl)-2-(2-methoxyphenyl)acetamide, also known as methoxyacetylfentanyl, is a synthetic opioid analgesic drug that is structurally similar to fentanyl. It was first synthesized in the 1960s and has since been used in scientific research to study opioid receptors and pain pathways in the body. Methoxyacetylfentanyl has a high affinity for mu-opioid receptors, which are responsible for the analgesic effects of opioids.
Mechanism of Action
Methoxyacetylfentanyl acts on mu-opioid receptors in the brain and spinal cord, producing analgesia, sedation, and euphoria. It also has a high potential for abuse and dependence, similar to other opioids.
Biochemical and Physiological Effects
Methoxyacetylfentanyl produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. It can also produce side effects such as nausea, vomiting, and itching.
Advantages and Limitations for Lab Experiments
Methoxyacetylfentanyl has several advantages for use in lab experiments, including its high potency and affinity for mu-opioid receptors. However, its high potential for abuse and dependence also presents limitations, as it requires specialized knowledge and equipment to handle safely.
Future Directions
Future research on N-(4-anilinophenyl)-2-(2-methoxyphenyl)acetamidelfentanyl may focus on developing new opioid compounds with improved analgesic properties and reduced potential for abuse and dependence. Additionally, research may explore the use of N-(4-anilinophenyl)-2-(2-methoxyphenyl)acetamidelfentanyl in pain management and addiction treatment. Further studies may also investigate the effects of N-(4-anilinophenyl)-2-(2-methoxyphenyl)acetamidelfentanyl on different opioid receptors and pain pathways in the body.
Synthesis Methods
Methoxyacetylfentanyl can be synthesized using a variety of methods, including acylation of fentanyl with N-(4-anilinophenyl)-2-(2-methoxyphenyl)acetamidel chloride or methoxyacetic anhydride. The synthesis of N-(4-anilinophenyl)-2-(2-methoxyphenyl)acetamidelfentanyl is complex and requires specialized knowledge and equipment.
Scientific Research Applications
Methoxyacetylfentanyl has been used in scientific research to study opioid receptors and pain pathways in the body. It is often used as a reference compound in studies of new opioid compounds and to compare the binding affinity of different opioids to mu-opioid receptors.
properties
IUPAC Name |
N-(4-anilinophenyl)-2-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-25-20-10-6-5-7-16(20)15-21(24)23-19-13-11-18(12-14-19)22-17-8-3-2-4-9-17/h2-14,22H,15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFNCVFKOSBJCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyphenyl)-N-[4-(phenylamino)phenyl]acetamide |
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